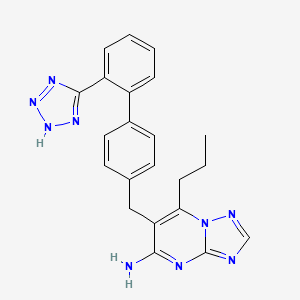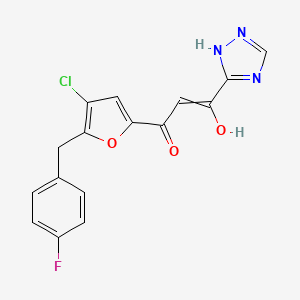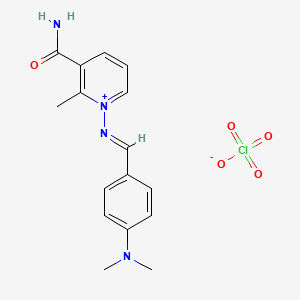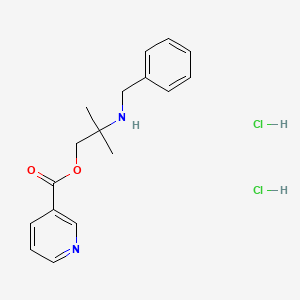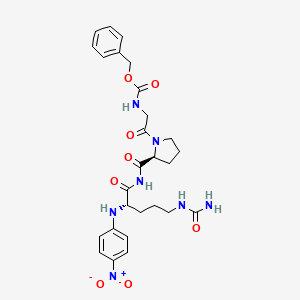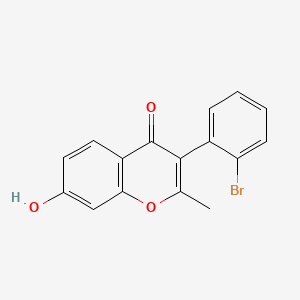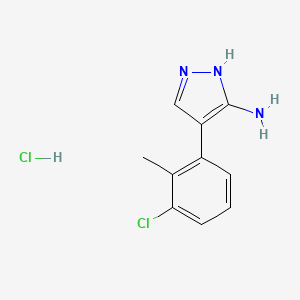
Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-4,4-diethoxybutyrate: (EINECS 229-268-9) is an organic compound with the chemical formula C12H17NO4. It is a colorless liquid with low water solubility and is widely used in organic synthesis as an intermediate for the production of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions . The reaction typically involves the following steps:
- Succinyl chloride reacts with ethanol to form an intermediate.
- The intermediate then reacts with potassium cyanide to produce ethyl 2-cyano-4,4-diethoxybutyrate.
Industrial Production Methods: The industrial production of ethyl 2-cyano-4,4-diethoxybutyrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-4,4-diethoxybutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active small molecules, such as antibacterial agents and pesticides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ethoxy groups can be substituted by other functional groups, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Ethyl 2-cyano-4,4-diethoxybutyrate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy groups.
Methyl 2-cyano-3,3-dimethoxypropanoate: Similar nitrile functionality but different alkoxy groups.
Ethyl 2-cyano-3,3-diethoxypropanoate: Similar structure but different positioning of the ethoxy groups.
Uniqueness: Ethyl 2-cyano-4,4-diethoxybutyrate is unique due to its specific combination of nitrile and ethoxy groups, which allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
6459-82-1 |
|---|---|
Molecular Formula |
C28H16N4Na4O12S2 |
Molecular Weight |
756.5 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[(E)-2-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C28H20N4O12S2.4Na/c33-23-9-7-17(11-21(23)27(35)36)29-31-19-5-3-15(25(13-19)45(39,40)41)1-2-16-4-6-20(14-26(16)46(42,43)44)32-30-18-8-10-24(34)22(12-18)28(37)38;;;;/h1-14,33-34H,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4/b2-1+,31-29?,32-30?;;;; |
InChI Key |
SGICFRGOSVFXRG-FBHZOYHQSA-J |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




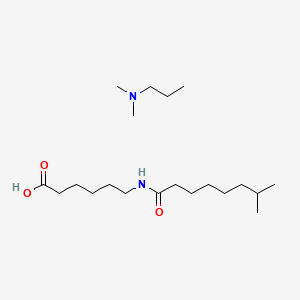

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
